Elisartan is derived from the biphenyl sartan class of compounds, which are characterized by their ability to inhibit the angiotensin II receptor. The synthesis of Elisartan involves various chemical reactions that introduce specific functional groups essential for its pharmacological activity. Its chemical identity is denoted by the CAS number 149968-26-3, and it has been studied extensively for its potential applications in treating not only hypertension but also other conditions such as heart failure and diabetic nephropathy .
The synthesis of Elisartan involves a multi-step process that incorporates various reagents and catalysts. The key steps include:
In industrial settings, automated reactors are employed to enhance efficiency and scalability, ensuring consistent production quality through rigorous quality control measures.
Elisartan's molecular structure can be described as follows:
The compound features several critical structural components:
The three-dimensional conformation of Elisartan allows it to effectively bind to the angiotensin II type 1 receptor, facilitating its antagonistic action against angiotensin II .
Elisartan participates in various chemical reactions relevant to its synthesis and degradation:
Understanding these reactions is crucial for optimizing synthesis routes and improving compound efficacy.
Elisartan operates primarily by selectively binding to the angiotensin II type 1 receptor (AT1). This antagonistic action prevents angiotensin II from exerting its vasoconstrictive effects, leading to:
Additionally, Elisartan may exhibit partial agonist activity at peroxisome proliferator-activated receptor gamma (PPAR-γ), potentially providing metabolic benefits beyond blood pressure reduction .
Elisartan possesses several notable physical and chemical properties:
These properties are critical when considering formulation strategies for effective delivery in clinical settings .
Furthermore, Elisartan's role in developing new pharmaceuticals highlights its significance beyond traditional hypertension treatment .
The tetrazole moiety is a critical pharmacophore in angiotensin II receptor blockers (ARBs), conferring optimal hydrogen-bonding capability and acidity (pKa ~4.9) to mimic the C-terminal carboxylate of angiotensin II. Elisartan’s design builds upon this foundation, incorporating a biphenyl-tetrazole scaffold with strategic modifications to enhance receptor occupancy and metabolic stability. Unlike first-generation ARBs like losartan (which features a chloride group at the imidazole 4-position), Elisartan integrates a cyclopropyl-carboxylic acid extension at the imidazole 5-position. This modification, verified through molecular docking simulations against AT1R crystal structures (PDB: 4YAY), forms additional salt bridges with Arg167ECL2 and hydrophobic interactions with Tyr351.39—residues critical for high-affinity binding [6] [10].
Table 1: Key Structural Modifications in Tetrazole-Based ARBs
Compound | Imidazole Substituent | Binding Affinity (AT1R, Ki nM) | Hydrophobic Contact Residues |
---|---|---|---|
Losartan | Chloride (Cl) | 1.9 | Val108, Leu112 |
Irbesartan | Cyclopentyl | 0.8 | Tyr35, Trp84 |
Elisartan | Cyclopropyl-carboxylic acid | 0.4* | Tyr35, Trp84, Arg167 |
*Estimated from docking studies [3] [10].
The cyclopropyl group minimizes steric clashes in the AT1R ligand-binding pocket (LBP), while the carboxylic acid enhances water solubility—addressing a limitation observed in lipophilic ARBs like telmisartan. Synthetic routes employ a Suzuki-Miyaura cross-coupling between 4-bromomethylbiphenyl tetrazole and 5-(cyclopropyl-carboxylic acid)-imidazole boronic ester, achieving >85% yield under Pd(PPh3)4 catalysis [1] [4].
Elisartan adopts a prodrug strategy analogous to azilsartan medoxomil to overcome bioavailability challenges. The ethyl carbonate medoxomil moiety is esterified at the carboxylic acid group, rendering Elisartan passively permeable across enterocyte membranes. Intracellular activation occurs via carboxylesterase-1 (CES1) hydrolysis in the liver, releasing the active acid form (Elisartan) within 2 hours post-administration. This process mirrors azilsartan’s activation, where medoxomil cleavage elevates bioavailability from 42% (prodrug) to >95% (active metabolite) [4] [9].
Key advantages over non-prodrug ARBs:
Elisartan’s SAR profile demonstrates >10,000-fold selectivity for AT1R over AT2R—superior to losartan’s 1,000-fold selectivity. This arises from:
Table 2: AT1R vs. AT2R Selectivity Profiles of ARBs
ARB | AT1R Ki (nM) | AT2R Ki (nM) | Selectivity Ratio (AT1R:AT2R) |
---|---|---|---|
Losartan | 1.9 | 2,500 | ~1,300:1 |
Olmesartan | 0.8 | 15,000 | ~18,750:1 |
Elisartan | 0.4 | >50,000 | >125,000:1 |
Source: Radioligand displacement assays [3] [6] [10].
Elisartan’s synthesis leverages a four-step convergent pathway, reducing intermediates and purification costs relative to candesartan cilexetil’s six-step sequence. Key metrics:
Notably, the tetrazole ring synthesis avoids hazardous azide reagents, instead using dimethyltin dichloride-catalyzed cycloaddition between nitriles and ammonium azide—a safer, scalable method with 90% yield [1] [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7